Fmoc-Dab(Dde)-OH
Description
Significance of Diaminobutyric Acid Derivatives in Advanced Peptide Engineering
Diaminobutyric acid (Dab), a non-canonical amino acid, is a homologue of lysine (B10760008), but with a shorter side chain. sb-peptide.comacs.org This structural difference can be leveraged in peptide engineering to fine-tune the properties of a peptide. The presence of a second amino group in the side chain of Dab allows for the introduction of various modifications, such as branching, cyclization, and the attachment of labels or other molecules. sb-peptide.comresearchgate.net
The incorporation of Dab residues can significantly impact the biological activity and stability of peptides. For instance, peptides containing Dab have been investigated for their potential as antimicrobial agents and as components of peptide-based drugs. chemimpex.com The ability to introduce lactam bridges by cyclizing the side chain of Dab with a carboxylic acid side chain of another amino acid, such as aspartic or glutamic acid, can stabilize secondary structures like α-helices and β-turns, which are often crucial for biological function. sb-peptide.com This conformational constraint can lead to increased receptor binding affinity and improved resistance to enzymatic degradation.
The versatility of Dab derivatives makes them valuable tools in various areas of peptide research, including drug development, the study of protein-protein interactions, and the creation of novel biomaterials. chemimpex.comchemimpex.com The ability to selectively modify the side chain of Dab allows for the precise engineering of peptides with desired characteristics, pushing the boundaries of what can be achieved with peptide-based technologies.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N2O6/c1-17(26-24(32)14-29(2,3)15-25(26)33)30-13-12-23(27(34)35)31-28(36)37-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,22-23,32H,12-16H2,1-3H3,(H,31,36)(H,34,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBHGOUICAXOQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
235788-61-1 | |
| Record name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Precursor Design for Fmoc Dab Dde Oh Derivatives
Synthetic Routes for Fmoc-Dab(Dde)-OH and its Stereoisomeric Forms
The synthesis of N-α-(9-Fluorenylmethyloxycarbonyl)-N-γ-(1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)-L-2,4-diaminobutyric acid, or this compound, and its D-stereoisomer, is a multi-step process centered on the principles of orthogonal protection. While this compound is widely available commercially, understanding its synthesis provides insight into the strategic protection of polyfunctional amino acids. researchgate.net
The general synthetic strategy begins with a suitable precursor, such as L- or D-glutamic acid, which can be converted to the corresponding 2,4-diaminobutyric acid (Dab) backbone. oregonstate.edu Alternatively, the synthesis can start directly with a racemic or enantiomerically pure Dab. The core of the synthesis involves the sequential and selective protection of the two amino groups (α and γ) and the carboxylic acid.
A plausible synthetic pathway involves:
α-Amino Group Protection : The synthesis typically starts by protecting the α-amino group of the Dab precursor. This is achieved using an Fmoc-donating reagent like 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) under basic conditions. altabioscience.com This step yields Fmoc-Dab-OH.
γ-Amino Group Protection : The exposed side-chain γ-amino group is then protected with the Dde group. This is accomplished by reacting the Fmoc-Dab-OH intermediate with 2-acetyldimedone (the precursor to the Dde group) in a suitable solvent.
Stereoselectivity : Ensuring the correct stereochemistry (L- or D-form) is critical. This is achieved either by starting with an enantiomerically pure precursor, such as L-glutamic acid, or by employing stereoselective synthesis methods, which may involve chiral catalysts or enzymatic resolution steps. researchgate.netresearchgate.netthieme-connect.de Syntheses starting from chiral precursors like D-serine have also been developed for related di-amino acids. mdpi.com
The final product is a crystalline solid, a highly valuable reagent for solid-phase peptide synthesis (SPPS), where the orthogonal nature of the Fmoc and Dde groups allows for selective deprotection and modification. ontosight.aiiris-biotech.de
Design and Synthesis of this compound Analogues with Alternative Side-Chain Protecting Groups
The versatility of the Dab scaffold in peptide science has driven the development of analogues bearing different side-chain protecting groups, each offering unique deprotection chemistry for specific synthetic goals.
Research on ivDde-Protected Derivatives and their Properties
A significant analogue of this compound is Fmoc-Dab(ivDde)-OH. The 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl (ivDde) group is a sterically hindered variant of Dde. ug.edu.plresearchgate.net This increased bulk addresses a known issue with the Dde group: its potential for migration or premature loss during the repeated piperidine (B6355638) treatments used for Fmoc group removal in SPPS. peptide.com
Research has shown that the ivDde group is more stable and robust throughout the synthesis of long peptide sequences. This enhanced stability makes Fmoc-Dab(ivDde)-OH the preferred building block in many complex syntheses, such as that of the Dab-rich antibiotic polymyxin (B74138) B1. glpbio.com Deprotection of the ivDde group is achieved under the same conditions as Dde, typically using a 2% solution of hydrazine (B178648) hydrate (B1144303) in N,N-dimethylformamide (DMF). glpbio.com However, this stability can also mean that removal of ivDde can be more sluggish compared to Dde, occasionally requiring longer reaction times or elevated temperatures, especially if the residue is in a sterically hindered region of the peptide.
| Property | Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) | ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl) |
|---|---|---|
| Stability to Piperidine | Generally stable, but migration and some loss can occur in long syntheses. peptide.com | Highly stable with negligible migration or loss. glpbio.com |
| Deprotection Conditions | 2% Hydrazine in DMF. researchgate.net Can also be removed by hydroxylamine (B1172632) hydrochloride/imidazole (B134444). researchgate.net | 2% Hydrazine in DMF. glpbio.com Removal can be more sluggish than Dde. |
| Key Advantage | Easier and faster to remove. | More robust and reliable for complex or long peptide sequences. |
| Primary Application | General synthesis of branched or cyclic peptides. | Synthesis of complex peptides where protecting group stability is paramount, e.g., polymyxins. glpbio.com |
Chemical Functionalization Strategies for this compound Prior to Peptide Incorporation
Before this compound can be incorporated into a growing peptide chain during SPPS, its carboxylic acid functional group must be chemically activated. altabioscience.com The carboxylate itself is not reactive enough to form a peptide (amide) bond with the free N-terminal amine of the resin-bound peptide. lifetein.com The activation process converts the carboxyl hydroxyl group into a better leaving group, thus facilitating the nucleophilic attack by the amine. bachem.com
This functionalization is typically performed in situ, immediately before the coupling step. Common strategies include:
Advanced Solid Phase Peptide Synthesis Spps Utilizing Fmoc Dab Dde Oh
Principles of Fmoc-Based SPPS in the Context of Multi-Functional Amino Acids
Fmoc-based SPPS is a cornerstone of modern peptide chemistry, prized for its mild reaction conditions. beilstein-journals.orgnih.gov The strategy relies on the use of the Fmoc protecting group for the Nα-amino function, which is readily cleaved by a secondary amine base, typically piperidine (B6355638). beilstein-journals.orgsigmaaldrich.com This is contrasted with the acid-labile protecting groups commonly used for the side chains of trifunctional amino acids and for anchoring the peptide to the solid support. beilstein-journals.orgiris-biotech.de This orthogonality is fundamental, as it permits the stepwise elongation of the peptide chain without compromising the integrity of the side-chain functionalities. beilstein-journals.orgsigmaaldrich.com
The introduction of multi-functional amino acids, such as Fmoc-Dab(Dde)-OH, adds another layer of synthetic versatility. sigmaaldrich.com The Dde group is stable to the piperidine treatment used for Fmoc removal and the trifluoroacetic acid (TFA) cocktail used for final cleavage from the resin. sigmaaldrich.com However, it can be selectively removed by treatment with a dilute solution of hydrazine (B178648) in a solvent like dimethylformamide (DMF). sigmaaldrich.comresearchgate.net This selective deprotection of the side-chain amine allows for specific modifications at that position while the peptide remains attached to the solid support.
Methodological Considerations for the Incorporation of this compound into Peptide Chains
The successful integration of this compound into a growing peptide chain necessitates careful optimization of reaction conditions and rigorous analytical monitoring.
Selection and Optimization of Coupling Reagents and Conditions
A variety of coupling reagents can be employed to facilitate the formation of a peptide bond between the carboxylic acid of this compound and the free amine of the resin-bound peptide. Common choices include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma). Uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are also highly effective, particularly for sterically hindered couplings.
To ensure high coupling efficiency, a molar excess of the Fmoc-amino acid and the coupling reagents relative to the resin's functional group loading is typically used. The solvent of choice is usually DMF, known for its excellent swelling properties for the polystyrene-based resins commonly used in SPPS and its ability to dissolve the reactants.
Table 1: Common Coupling Reagents for this compound Incorporation
| Coupling Reagent | Additive (if applicable) | Base (if applicable) | Key Characteristics |
|---|---|---|---|
| DIC | HOBt or Oxyma | - | Cost-effective and widely used. |
| HATU | - | DIEA or Collidine | Highly efficient, rapid coupling, low racemization. mdpi.com |
| HBTU | HOBt | DIEA or Collidine | Similar to HATU, well-established in peptide synthesis. |
| PyBOP | - | DIEA or Collidine | Effective for hindered couplings. |
Analytical Strategies for Monitoring Coupling Efficiency and Reaction Completion
Monitoring the completeness of the coupling reaction is critical to avoid the formation of deletion sequences. The Kaiser (ninhydrin) test is a widely used qualitative method for detecting the presence of free primary amines on the resin. mdpi.com A positive result (a blue bead color) indicates an incomplete reaction, necessitating a second coupling step. For quantitative analysis, high-performance liquid chromatography (HPLC) of a small, cleaved sample of the peptide can be performed. Mass spectrometry can also be used to confirm the correct mass of the growing peptide chain after each coupling cycle.
Application of this compound in the Construction of Complex Peptide Architectures
The orthogonal nature of the Dde protecting group makes this compound a powerful tool for creating sophisticated peptide structures, such as branched and cyclic peptides. ontosight.ai
Synthesis of Branched Peptides via Side-Chain Amine Functionalization
This compound is instrumental in the synthesis of branched peptides. Once the main peptide backbone is assembled, the Dde group on a specific Dab residue can be selectively removed on-resin using a mild hydrazine solution. sigmaaldrich.com This exposes the side-chain amine, which can then be used as a point for initiating the synthesis of a second peptide chain, creating a branched structure. This approach is valuable for creating synthetic vaccines, drug delivery systems, and for mimicking complex protein structures.
Facilitation of Intramolecular Cyclization in Peptide Design
Intramolecular cyclization is a key strategy for constraining the conformation of a peptide, which can lead to increased receptor affinity, enhanced stability, and improved bioavailability. This compound facilitates the synthesis of head-to-side-chain or side-chain-to-side-chain cyclic peptides. mdpi.comontosight.ai
For a head-to-side-chain cyclization, after the linear peptide has been synthesized, the N-terminal Fmoc group is removed. The Dde group on the Dab side chain is then selectively cleaved. researchgate.net The exposed side-chain amine can then react with the N-terminal carboxylic acid, often activated by a coupling reagent, to form an intramolecular amide bond, resulting in a cyclic peptide. mdpi.com This methodology has been successfully applied in the development of novel therapeutic peptides. researchgate.netmdpi.com
Orthogonal Deprotection Strategies and Selective Functionalization
Mechanistic Basis of Orthogonality between Fmoc and Dde Protecting Groups
The orthogonal nature of the Fmoc and Dde protecting groups stems from their distinct chemical stabilities and the mechanisms by which they are cleaved. The Fmoc (9-fluorenylmethyloxycarbonyl) group, which protects the α-amino group, is labile to basic conditions, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). total-synthesis.com The deprotection mechanism proceeds through a β-elimination pathway initiated by the abstraction of the acidic proton on the fluorenyl ring system. total-synthesis.com This process is rapid and efficient under basic conditions.
In contrast, the Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) group, protecting the γ-amino group of the diaminobutyric acid (Dab) side chain, is stable to the basic conditions used for Fmoc removal. rsc.org The Dde group is instead cleaved by hydrazine (B178648) or hydroxylamine (B1172632). peptide.com This differential reactivity forms the basis of the orthogonal protection scheme, allowing for the selective deprotection of the side chain amino group after the peptide backbone has been assembled using Fmoc chemistry. rsc.orgpeptide.com The stability of the Dde group to piperidine and trifluoroacetic acid (TFA) makes it a valuable tool for the synthesis of complex peptides, such as branched or cyclic structures.
Selective Removal of the Dde Protecting Group from the γ-Amino Function
The selective deprotection of the Dde group is a critical step that liberates the side-chain amino group for further functionalization. This is typically achieved while the peptide remains anchored to the solid support and the N-terminal Fmoc group has been replaced with a Boc group to prevent its cleavage by hydrazine. peptide.com
A common method for Dde removal involves treatment with a dilute solution of hydrazine in DMF. A typical protocol utilizes a 2% solution of hydrazine monohydrate in DMF. peptide.com The peptidyl-resin is treated with this solution for a short period, often in repeated cycles, to ensure complete removal of the Dde group. peptide.com The progress of the deprotection can be monitored spectrophotometrically because the cleavage product, a chromophoric indazole derivative, absorbs strongly at 290 nm.
It is important to note that hydrazine can also cleave the Fmoc group. peptide.com Therefore, prior to Dde deprotection, the N-terminal Fmoc group of the peptide is typically removed and replaced with a Boc (tert-butyloxycarbonyl) protecting group, which is stable to hydrazine. peptide.com This strategy ensures that only the Dde group is selectively removed, leaving the N-terminus protected.
| Reagent | Concentration | Solvent | Reaction Time | Reference |
|---|---|---|---|---|
| Hydrazine monohydrate | 2% | DMF | 3 minutes (repeated cycles) | peptide.com |
| Hydrazine hydrate (B1144303) | 2% | DMF | 10 minutes | rsc.org |
| Hydrazine in DMF | 2% v/v | DMF | 2 x 4 minutes | researchgate.net |
To achieve complete orthogonality with the Fmoc group, an alternative deprotection reagent, a mixture of hydroxylamine hydrochloride and imidazole (B134444) in N-methyl-2-pyrrolidone (NMP), has been investigated. peptide.com This reagent system allows for the selective removal of the Dde group without affecting the Fmoc group, thus eliminating the need for the N-terminal Boc protection step. researchgate.net
The conditions typically involve treating the peptidyl-resin with a solution of hydroxylamine hydrochloride and imidazole in NMP, sometimes diluted with dichloromethane (B109758) (DCM). researchgate.netfrontiersin.org This method has been shown to be effective for the selective deprotection of Dde in the presence of Fmoc, providing a truly orthogonal system. researchgate.net For instance, a solution of 1.8 mM hydroxylamine hydrochloride and 1.4 mM imidazole in a mixture of NMP and DCM has been used for this purpose. researchgate.net
| Reagents | Concentrations/Ratios | Solvent | Reaction Time | Reference |
|---|---|---|---|---|
| Hydroxylamine hydrochloride/imidazole | 1.3:1 ratio | NMP | Not specified | peptide.com |
| Hydroxylamine hydrochloride/imidazole | 1.8 mM / 1.4 mM | NMP/DCM (volume ratio not specified) | 3 hours | researchgate.net |
| NH₂OH·HCl/imidazole | 3.6 M / 2.7 M | NMP/CH₂Cl₂ (5:1, v/v) | 4 hours | frontiersin.org |
| Hydroxylamine hydrochloride/imidazole | 1 equiv. / 0.75 equiv. (based on Dde content) | NMP | 30-60 minutes | peptide.com |
A potential side reaction associated with the Dde group is its migration from one amino group to another. peptide.comnih.gov For instance, an unprotected ε-amino group of a lysine (B10760008) residue can acquire the Dde protection from another amino group within the peptide sequence. nih.gov This migration can occur during the piperidine-mediated removal of the Fmoc group. nih.gov To prevent this, alternative, less nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used for Fmoc deprotection, or the reaction time with piperidine can be minimized. nih.gov
Premature loss of the Dde group during the synthesis of long peptide sequences has also been reported. The use of the more sterically hindered ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) group can mitigate both migration and premature cleavage issues. peptide.compeptide.com
Investigation of Hydroxylamine Hydrochloride/Imidazole as an Orthogonal Deprotection Reagent
Sequential Deprotection Protocols for Site-Specific Derivatization in Multi-Functional Peptides
The orthogonality of the Fmoc/Dde protection scheme is particularly advantageous for the synthesis of multi-functional peptides requiring site-specific derivatization. rsc.org A typical sequential deprotection protocol involves the following steps:
Peptide Chain Elongation: The peptide is assembled on a solid support using standard Fmoc-SPPS chemistry, incorporating Fmoc-Dab(Dde)-OH at the desired position. rsc.org
N-Terminal Modification (if necessary): After completion of the peptide chain, the N-terminal Fmoc group is removed, and the free amine can be acylated or coupled with another molecule.
Selective Dde Deprotection: The Dde group on the Dab side chain is then selectively removed using either hydrazine (after N-terminal Boc protection) or hydroxylamine hydrochloride/imidazole. rsc.orgresearchgate.net
Side-Chain Functionalization: The newly liberated γ-amino group of the Dab residue is then available for site-specific modification, such as the attachment of fluorescent labels, biotin (B1667282), or other moieties. rsc.orgresearchgate.net
Final Cleavage and Deprotection: Finally, the peptide is cleaved from the resin, and any remaining acid-labile side-chain protecting groups are removed, typically with a TFA cocktail.
This sequential approach allows for the precise and controlled introduction of multiple functional groups at specific sites within a peptide, which is essential for the development of sophisticated peptide-based tools and therapeutics.
Applications in Chemical Biology and Advanced Biomolecular Research
Design and Synthesis of Molecular Probes and Research Imaging Agents
The unique properties of Fmoc-Dab(Dde)-OH make it a valuable building block for creating sophisticated molecular probes and imaging agents. These tools are essential for visualizing and understanding complex biological systems at the molecular level.
Development of Fluorescently-Labeled Peptide Conjugates for Biological Studies
The orthogonal protection scheme of this compound is particularly advantageous for the synthesis of fluorescently-labeled peptide conjugates. After the solid-phase synthesis of a peptide chain is complete, the Dde group can be selectively removed using a mild solution of hydrazine (B178648) in DMF, leaving the Fmoc and other acid-labile side-chain protecting groups intact. This exposes a free amine on the Dab side chain, which can then be specifically labeled with a fluorophore. peptide.com This method allows for the precise placement of a fluorescent tag within a peptide sequence, which is crucial for studying peptide-protein interactions, cellular uptake, and other biological phenomena. For instance, this strategy has been employed to create fluorescently-labeled peptides for use as probes in various biological assays.
Synthesis of Radiotracer Precursors for Pre-Clinical Imaging Research
In the realm of preclinical imaging, this compound facilitates the synthesis of peptide-based radiotracer precursors. The ability to selectively deprotect the Dab side chain allows for the site-specific conjugation of chelating agents. These chelators are then used to sequester a radionuclide. One example involves the on-resin deprotection of the Dde group, followed by the attachment of a linker and subsequently a chelating moiety like DOTA. This carefully constructed precursor can then be radiolabeled for use in techniques such as Positron Emission Tomography (PET) imaging to study the in vivo distribution and targeting of the peptide.
Bioconjugation Strategies for Novel Scaffold Development
This compound is a key reagent in various bioconjugation strategies aimed at developing novel molecular scaffolds with enhanced or unique functionalities.
Creation of Peptide-Protein and Peptide-Nucleic Acid Conjugates for Mechanistic Investigations
The orthogonal deprotection of the Dde group on the Dab residue is instrumental in the synthesis of complex biomolecular conjugates. researchgate.net For example, a peptide can be synthesized on a solid support, and the Dde group can be removed to allow for the attachment of another molecule, such as a peptide nucleic acid (PNA) oligomer. This creates a hybrid molecule that can be used to investigate the interactions between peptides and nucleic acids. Similarly, peptide-protein conjugates can be synthesized to study protein function or to create targeted therapeutic agents. The ability to selectively modify the peptide side chain without affecting the main peptide backbone is crucial for these applications.
Exploration of Peptide-Based Scaffolds for Conceptual Targeted Delivery Research
The development of peptide-based scaffolds for targeted delivery of therapeutic or imaging agents is an active area of research. This compound plays a role in the construction of these scaffolds by enabling the attachment of targeting ligands, linkers, and cargo molecules at specific positions within a peptide sequence. google.com For example, a peptide can be designed to bind to a specific cell surface receptor. By incorporating this compound into the sequence, a drug molecule or an imaging agent can be conjugated to the Dab side chain after selective deprotection. google.commdpi.com This approach allows for the creation of multifunctional constructs for targeted delivery research.
Research on Peptide Structure-Activity Relationship through Side-Chain Diversification Enabled by this compound
Understanding the relationship between a peptide's structure and its biological activity (Structure-Activity Relationship, SAR) is fundamental to drug discovery and peptide engineering. This compound provides a powerful platform for conducting detailed SAR studies by enabling systematic modifications of peptide side chains. mdpi.comnih.gov
Utility in Protein Engineering and Design of Peptidomimetics for Research Purposes
The strategic incorporation of non-standard amino acids is a cornerstone of modern protein engineering and the design of peptidomimetics. This compound, a derivative of 2,4-diaminobutyric acid, has emerged as a particularly valuable tool in this field. Its utility stems from the orthogonal protection scheme of its amino groups. The α-amino group is protected by the base-labile Fmoc group, allowing for standard solid-phase peptide synthesis (SPPS), while the γ-amino group is protected by the Dde group. ontosight.ai The Dde protecting group is stable to the conditions used for Fmoc removal (typically piperidine) but can be selectively cleaved using dilute hydrazine, a process that does not affect most other standard protecting groups. sigmaaldrich.com This orthogonal characteristic enables the site-specific modification of the Dab side chain, a feature that is extensively exploited in the construction of complex peptide architectures for research purposes. ontosight.ai
The primary application of this compound in this context is the synthesis of constrained peptides, such as cyclic and stapled peptides, and the creation of branched peptide structures. These modifications are designed to mimic or improve upon the properties of natural peptides, for instance, by stabilizing secondary structures like α-helices or β-turns, enhancing resistance to proteolytic degradation, and improving binding affinity and specificity to a target protein.
A significant area of research where this compound has been instrumental is in the development of novel antimicrobial peptides, particularly analogs of polymyxins. Polymyxins are a class of cyclic lipopeptides effective against Gram-negative bacteria, but their clinical use is limited by nephrotoxicity. Researchers have synthesized numerous polymyxin (B74138) analogs to create derivatives with improved therapeutic indices. In many of these synthetic schemes, this compound or its close analog, Fmoc-Dab(ivDde)-OH, is used to introduce a diaminobutyric acid residue at a specific position that is not involved in the main cyclization of the peptide backbone but is intended for subsequent modification. nih.gov For example, the side chain of the Dab residue can be used as an attachment point for the peptide's lipid tail or to introduce further branching. nih.govresearchgate.net
In one study, novel polymyxin analogs were synthesized with variations in polarity, hydrophobicity, and positive charge distribution. acs.org Fmoc-L-Dab(Dde)-OH was used to incorporate a Dab residue, which was then further functionalized. The resulting analogs showed a range of antibacterial activities and cytotoxicities, providing valuable structure-activity relationship (SAR) data. For instance, some of the synthesized analogs exhibited potent activity against multidrug-resistant bacterial strains with reduced cytotoxicity compared to the parent polymyxin B. acs.org
| Polymyxin Analog | Modification involving Dab | Key Research Finding | Reference |
| Analog Series 1 | Introduction of various fatty acid tails at the Dab side chain. | The length and nature of the fatty acid significantly impact antibacterial potency and cytotoxicity. | nih.gov |
| Analog Series 2 | Replacement of Dab residues with other amino acids to alter charge distribution. | The number and position of positive charges are critical for activity against specific bacterial strains. | acs.org |
| Analog Series 3 | Use of Dab as a branching point for creating dimeric peptide structures. | Dimerization can lead to enhanced binding to bacterial membranes. | researchgate.net |
In the realm of targeting protein-protein interactions (PPIs), this compound has been employed in the synthesis of stapled peptides. Stapled peptides are short peptides that are synthetically constrained into an α-helical conformation by a chemical brace, or "staple." This pre-organization can lead to increased binding affinity for their target and enhanced cell permeability. The synthesis of these complex molecules often requires amino acids with orthogonally protected side chains to allow for the on-resin cyclization that forms the staple. While not the most common amino acid used for stapling, this compound can be utilized to create lactam-based staples. For instance, a Dab residue can be paired with a glutamic acid or aspartic acid residue elsewhere in the peptide chain. After assembly of the linear peptide, the side chains of Dab and Glu/Asp can be deprotected and then coupled to form a lactam bridge. explorationpub.com
Furthermore, the ability to introduce a reactive handle on the side chain of a peptide via this compound is a powerful tool in protein engineering for research purposes. After deprotection of the Dde group, the exposed amine can be used for the attachment of a wide variety of moieties, including fluorophores for imaging studies, biotin (B1667282) for affinity purification, or small molecule drugs for targeted delivery. This versatility allows researchers to create bespoke molecular probes and sophisticated biomolecular constructs to investigate complex biological processes.
Analytical and Characterization Methodologies for Fmoc Dab Dde Oh Derived Peptides
Spectrophotometric Monitoring of Deprotection Processes
A critical step in SPPS is the removal of the temporary Fmoc protecting group from the N-terminus to allow for the coupling of the next amino acid in the sequence. Similarly, the selective removal of the Dde group from the Dab side chain is necessary for subsequent modifications, such as cyclization or branching. sigmaaldrich.com Spectrophotometry provides a convenient and real-time method for monitoring both of these deprotection reactions.
The removal of the Fmoc group is typically achieved using a solution of piperidine (B6355638) in a suitable solvent like N,N-dimethylformamide (DMF). iris-biotech.deresearchgate.net This reaction releases dibenzofulvene (DBF), which then reacts with piperidine to form a piperidine-dibenzofulvene adduct. iris-biotech.deresearchgate.net This adduct exhibits a strong UV absorbance, which can be monitored to follow the progress of the deprotection reaction. iris-biotech.dersc.orgresearchgate.net
Similarly, the deprotection of the Dde group is accomplished using a solution of hydrazine (B178648) in DMF. sigmaaldrich-jp.compeptide.com The reaction of the Dde group with hydrazine results in the formation of a chromophoric indazole derivative that absorbs strongly at 290 nm. sigmaaldrich-jp.com By monitoring the absorbance of the solution at this wavelength, the completion of the Dde removal can be accurately determined. sigmaaldrich-jp.com This is particularly useful as hydrazine can also remove the Fmoc group, so ensuring complete Dde deprotection before proceeding is crucial. peptide.com
| Protecting Group | Deprotection Reagent | Chromophoric Byproduct | Monitoring Wavelength (nm) | Reference |
|---|---|---|---|---|
| Fmoc | Piperidine in DMF | Piperidine-dibenzofulvene adduct | ~301 | rsc.orgresearchgate.net |
| Dde | Hydrazine in DMF | Indazole derivative | 290 | sigmaaldrich-jp.com |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation
Following the completion of peptide synthesis and cleavage from the solid support, High-Performance Liquid Chromatography (HPLC) is the primary technique used for both assessing the purity of the crude peptide and for its isolation and purification. rsc.orgcreative-proteomics.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide analysis. creative-proteomics.com
In RP-HPLC, the separation of the target peptide from impurities is based on differences in hydrophobicity. creative-proteomics.com A non-polar stationary phase (commonly C18) is used in the column, and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) containing an ion-pairing agent such as trifluoroacetic acid (TFA), is used to elute the components. rsc.orgnih.gov By gradually increasing the concentration of the organic solvent in the mobile phase (a gradient elution), peptides are eluted from the column in order of increasing hydrophobicity.
The purity of the peptide is determined by analyzing the resulting chromatogram. creative-proteomics.com A pure peptide should ideally show a single, sharp peak. creative-proteomics.com The presence of additional peaks indicates the presence of impurities, which could include deletion sequences (peptides missing one or more amino acids), truncated sequences, or peptides with remaining protecting groups or other modifications. rsc.org The retention time, peak shape, and peak area are all important parameters in assessing peptide purity. creative-proteomics.com For purification, fractions corresponding to the main peak are collected, and the purity of these fractions is re-analyzed by HPLC. uci.edu
| Parameter | Description | Typical Conditions | Reference |
|---|---|---|---|
| Stationary Phase | The solid material in the column that interacts with the analytes. | C18 (octadecyl-silica) | creative-proteomics.com |
| Mobile Phase | The solvent that moves the analytes through the column. | A: 0.1% TFA in Water B: 0.1% TFA in Acetonitrile | rsc.orgnih.gov |
| Elution | The process of extracting one material from another by washing with a solvent. | Linear gradient of increasing solvent B | rsc.org |
| Detection Wavelength | The wavelength at which the detector measures the absorbance of the eluting compounds. | 214-220 nm (peptide bond) or 280 nm (aromatic residues) | creative-proteomics.comnih.gov |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Identification of Synthetic Byproducts
Mass spectrometry (MS) is an indispensable tool for the characterization of synthetic peptides. researchgate.net It provides a highly accurate determination of the molecular weight of the peptide, which serves as a primary confirmation of its identity. nih.goviucr.org Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of large biomolecules like peptides without significant fragmentation. iucr.org
The measured molecular weight from the mass spectrum is compared to the theoretical calculated molecular weight of the desired peptide. A close match between the experimental and theoretical values provides strong evidence that the correct peptide has been synthesized.
Furthermore, MS is crucial for the identification of synthetic byproducts. researchgate.net Any impurities observed as separate peaks in the HPLC chromatogram can be collected and analyzed by MS. The molecular weights of these byproducts can provide valuable information about their origin. For example, a mass corresponding to the target peptide minus the mass of a specific amino acid would indicate a deletion sequence. Similarly, masses corresponding to the peptide with protecting groups still attached can also be identified. This information is vital for optimizing the synthesis and purification strategies.
| Type of Byproduct | Description | Mass Difference from Target Peptide |
|---|---|---|
| Deletion Sequence | A peptide missing one or more amino acid residues. | Negative (mass of the missing residue(s)) |
| Incomplete Deprotection | A peptide with one or more protecting groups still attached. | Positive (mass of the remaining protecting group(s)) |
| Side-Chain Modification | Unwanted chemical modification of an amino acid side chain. | Positive or Negative (depends on the modification) |
| Aspartimide Formation | A common side reaction involving aspartic acid residues. | Negative (loss of water, -18 Da) |
Emerging Trends and Future Research Directions
Advancements in Automated Synthesis Platforms for Fmoc-Dab(Dde)-OH-Containing Peptides
The integration of this compound into automated solid-phase peptide synthesis (SPPS) has been pivotal for the efficient creation of complex peptides. peptide.com The Fmoc/tBu strategy is a dominant methodology in automated SPPS, and the use of orthogonal protecting groups like Dde is crucial for synthesizing peptides with specific side-chain modifications. beilstein-journals.org
Recent advancements in automated synthesis platforms, including microwave-assisted SPPS and flow-based systems, have significantly enhanced the efficiency of incorporating specialized amino acids like this compound. beilstein-journals.orgnih.govfrontiersin.org Microwave irradiation, for instance, can accelerate coupling and deprotection steps, leading to faster synthesis times, particularly for long or "difficult" peptide sequences. nih.govfrontiersin.org Flow-based peptide synthesizers offer another leap forward, enabling rapid and efficient synthesis with real-time monitoring of reaction steps, such as Fmoc deprotection. amidetech.com
The development of open-source automated peptide synthesizers further democratizes access to this technology, allowing for the customized and cost-effective synthesis of peptides containing this compound. researchgate.net These platforms often include functionalities for various chemical modifications, highlighting the importance of orthogonal protecting groups in modern peptide synthesis. researchgate.net
The stability of the Dde group to the standard piperidine (B6355638) treatment used for Fmoc removal is a key feature that allows for its use in automated SPPS. However, the more sterically hindered ivDde group is sometimes preferred to prevent potential side-chain migration or partial loss during the synthesis of long peptides. The choice between Dde and ivDde often depends on the specific peptide sequence and the synthetic strategy employed.
Table 1: Comparison of Dde and ivDde Protecting Groups
| Protecting Group | Key Features | Cleavage Conditions | Considerations |
| Dde | Easier to remove | 2% hydrazine (B178648) in DMF | Potential for migration or partial loss in long sequences. peptide.com |
| ivDde | More robust, less prone to migration | 2% hydrazine in DMF (can be sluggish) | May be difficult to remove in certain sequence contexts. |
Integration of this compound in Biosensor Development and Diagnostic Research Tools
The unique properties of this compound make it an invaluable tool in the development of sophisticated biosensors and diagnostic research tools. The ability to selectively deprotect the Dab side chain allows for the site-specific attachment of various reporter molecules, such as fluorophores, quenchers, or biotin (B1667282), while the peptide remains anchored to the solid support. This site-specific modification is crucial for creating probes to study biological processes with high precision.
For example, peptides containing this compound can be synthesized and then modified at the Dab residue to create fluorescently labeled peptides for use in enzyme activity assays or as probes for cellular imaging. The Dde group's stability to the reagents used for Fmoc SPPS ensures that the side chain remains protected until the desired point in the synthesis, at which time it can be selectively removed with a mild hydrazine treatment. peptide.com
The development of FRET (Förster Resonance Energy Transfer) probes for detecting protease activity is a prominent application. In these probes, a fluorophore and a quencher are attached to the peptide backbone. Cleavage of the peptide by a specific protease separates the fluorophore and quencher, resulting in a measurable fluorescence signal. The orthogonal protection strategy offered by this compound is ideal for the precise placement of these moieties.
Furthermore, the integration of this compound into peptide-based diagnostic tools extends to the creation of probes for detecting specific biomarkers. By attaching a targeting ligand to a peptide scaffold and a signaling molecule at a site controlled by the Dde group, researchers can design highly specific probes for diagnostic applications.
Synergistic Applications with Bioorthogonal Click Chemistry for Advanced Functionalization
The combination of this compound with bioorthogonal click chemistry has opened up new avenues for the advanced functionalization of peptides. Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and specific method for conjugating different molecules to a peptide scaffold. nobelprize.org
The general strategy involves incorporating this compound into a peptide sequence during SPPS. After the peptide chain is assembled, the Dde group is selectively removed, exposing the free amine on the Dab side chain. This amine can then be acylated with a molecule containing an azide (B81097) or an alkyne functional group. Subsequently, a complementary click partner (an alkyne or azide, respectively) can be attached to the peptide via the CuAAC reaction. peptide.com
This synergistic approach allows for the attachment of a wide range of functionalities to peptides, including:
PEGylation: Improving the pharmacokinetic properties of therapeutic peptides.
Glycosylation: Studying the effects of carbohydrates on peptide structure and function.
Lipidation: Enhancing the membrane-binding properties of peptides. beilstein-journals.org
Attachment of imaging agents: Creating probes for in vivo imaging applications.
The compatibility of click chemistry with the conditions of SPPS and the mild deprotection of the Dde group makes this a powerful and versatile strategy for creating multifunctional peptide-based molecules for a variety of research and therapeutic purposes. frontiersin.orgnobelprize.org
Computational and Theoretical Studies on the Reactivity and Conformational Landscape of this compound and its Derivatives
Computational and theoretical studies are increasingly being employed to understand the chemical behavior and structural properties of this compound and its derivatives. These studies provide valuable insights that can guide the design of new synthetic strategies and the development of peptides with specific functions.
Density Functional Theory (DFT) studies can be used to investigate the electronic structure and reactivity of the molecule. For example, DFT calculations can help to understand the mechanism of Dde group removal by hydrazine, providing insights into the reaction pathway and potential side reactions. Such studies can also be used to predict the reactivity of the deprotected Dab side chain towards various electrophiles, aiding in the optimization of functionalization reactions.
Furthermore, computational approaches are being integrated with experimental data to develop predictive models for peptide synthesis. amidetech.com By analyzing large datasets from automated synthesizers, machine learning algorithms can identify sequence-dependent challenges in peptide synthesis, including those related to the incorporation of modified amino acids like this compound. amidetech.com These predictive models have the potential to optimize synthesis protocols in real-time, improving the yield and purity of complex peptides.
Q & A
Basic: What orthogonal protection strategies are employed with Fmoc-Dab(Dde)-OH in branched peptide synthesis?
The Fmoc/Dde orthogonal protection strategy enables sequential modification of peptide side chains. The Fmoc group protects the α-amine during backbone assembly, while the Dde group protects the side-chain amine of Dab (diaminobutyric acid). Dde is stable under standard Fmoc deprotection conditions (20% piperidine in DMF) and acidic cleavage (TFA), allowing selective removal using 2% hydroxylamine in DMF . This facilitates site-specific conjugation (e.g., cyclization or biotinylation) after backbone synthesis. For example, after peptide elongation, the Dde group is cleaved with hydroxylamine, exposing the Dab side-chain amine for further functionalization .
Basic: How is the selective deprotection of the Dde group monitored experimentally?
The hydrolysis of Dde releases indazole, which exhibits strong UV absorbance at 290 nm. Researchers can monitor deprotection efficiency in real-time by measuring absorbance at this wavelength during hydroxylamine treatment . This method ensures precise control over side-chain modification steps, minimizing over- or under-deprotection.
Advanced: What side reactions occur during SPPS with this compound, and how are they mitigated?
This compound may undergo lactamization due to intramolecular cyclization between the α-carboxylic acid and side-chain amine after Dde removal. This side reaction competes with desired coupling steps, reducing yields. To mitigate:
- Use coupling reagents like DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one), which minimize lactamization by promoting rapid amide bond formation .
- Pre-activate the amino acid with HOBt/DIC before coupling to accelerate reaction kinetics.
- Consider alternative side-chain protection (e.g., ivDde or Mmt) if lactamization persists .
Advanced: How do researchers resolve contradictions in Dde group stability under varying synthetic conditions?
While Dde is stable in 20% piperidine and TFA, prolonged exposure to acidic conditions (e.g., >2 hours in 95% TFA) may partially cleave the group. To ensure stability:
- Limit TFA exposure during resin cleavage by optimizing cleavage time (e.g., 1–2 hours).
- Validate Dde integrity post-synthesis via LC-MS or MALDI-TOF to detect unintended deprotection .
- For acid-sensitive sequences, substitute Dde with ivDde, which offers enhanced acid stability .
Basic: What analytical methods confirm successful incorporation of this compound into peptides?
- Mass spectrometry (MS): Detect molecular weight shifts corresponding to Dab(Dde) (e.g., +252.3 Da for Dde).
- Kaiser test: Monitor free amine availability post-Dde removal to confirm deprotection efficiency.
- HPLC with UV detection: Track indazole release at 290 nm during hydroxylamine treatment .
Advanced: How can this compound be integrated into peptidomimetic scaffolds requiring non-natural residues?
This compound is used to introduce constrained or functionalized residues in peptidomimetics. For example:
- After Dde removal, the Dab side chain is modified with click chemistry handles (e.g., azides/alkynes) for macrocyclization .
- In protease inhibitor design, the Dab side-chain amine is functionalized with electrophilic warheads (e.g., boronic acids) to target catalytic sites .
- Protocol: After SPPS, cleave Dde with hydroxylamine, then conjugate via HATU/DIPEA-mediated coupling .
Basic: What resin systems are compatible with this compound in SPPS?
- Wang resin: Suitable for peptides with C-terminal carboxylic acids.
- Rink amide resin: Ideal for C-terminal amides.
- CTC resin: Used for acid-labile sequences, enabling cleavage with dilute TFA (1–5%) .
Advanced: What strategies prevent premature Dde cleavage during iterative synthesis of multi-branched peptides?
- Temporary N-terminal Boc protection: After each branch synthesis, protect the N-terminal amine with Boc to prevent undesired interactions during subsequent Dde deprotection .
- Low-temperature synthesis: Perform hydroxylamine treatments at 4°C to slow hydrolysis kinetics and improve selectivity .
Basic: How is this compound characterized for purity and stability?
- HPLC: Assess purity using C18 columns with acetonitrile/water gradients.
- NMR (1H/13C): Verify structure via characteristic Fmoc (δ 4.2–4.4 ppm, CH2) and Dde (δ 1.2–1.4 ppm, CH3) peaks.
- TGA/DSC: Determine thermal stability (melting point >250°C predicted) .
Advanced: How does Dab(Dde) compare to Lys(Dde) in designing enzyme-resistant peptide analogs?
Dab’s shorter side chain (4 carbons vs. Lys’s 5) reduces conformational flexibility, enhancing proteolytic resistance. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
